Cas no 1651-43-0 (N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine)

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine structure
1651-43-0 structure
Nombre del producto:N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
Número CAS:1651-43-0
MF:C13H11F3N2
Megavatios:252.235053300858
MDL:MFCD05669420
CID:1083538
PubChem ID:3729761

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine Propiedades químicas y físicas

Nombre e identificación

    • N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
    • N<sup>1</sup>-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine
    • EINECS 229-619-6
    • N-(4-Acetamino-benzolsulfonyl)-N'-butyl-harnstoff
    • N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]acetamide
    • n-{4-[(butylcarbamoyl)sulfamoyl]phenyl}acetamide
    • N1-p-Acetaminobenzolsulfonyl-N2-butyl-harnstoff
    • N1-Phenyl-4-trifluormethyl-o-phenylendiamin
    • N1-phenyl-4-trifluoromethyl-o-phenylenediamine
    • N-Butyl-N'-(N4-acetyl-sulfanilyl)-ha
    • N-Butyl-N'-< 4-acetylamino-benzolsulfonyl> -harnstoff
    • NSC60002
    • T6456284
    • SMR000337334
    • N~1~-phenyl-4-(trifluoromethyl)-1,2-benzenediamine
    • CHEMBL1308435
    • AKOS005107526
    • 1-N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine
    • SB82033
    • N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine
    • MS-1072
    • SR-01000309826-1
    • MFCD05669420
    • DB-371293
    • MLS000755672
    • HMS2615D16
    • JTIMILPRKMFOMI-UHFFFAOYSA-N
    • SR-01000309826
    • DTXSID001238826
    • 1651-43-0
    • MDL: MFCD05669420
    • Renchi: InChI=1S/C13H11F3N2/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8,18H,17H2
    • Clave inchi: JTIMILPRKMFOMI-UHFFFAOYSA-N
    • Sonrisas: C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)N

Atributos calculados

  • Calidad precisa: 252.08743285g/mol
  • Masa isotópica única: 252.08743285g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 2
  • Complejidad: 262
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 38Ų
  • Xlogp3: 3.7

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB301531-500 mg
N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine, 90%; .
1651-43-0 90%
500 mg
€678.60 2023-07-20
Ambeed
A577329-1g
N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
1651-43-0 95+%
1g
$612.0 2024-04-23
abcr
AB301531-500mg
N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine, 90%; .
1651-43-0 90%
500mg
€678.60 2025-02-18
A2B Chem LLC
AF01015-10mg
N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
1651-43-0 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AF01015-500mg
N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
1651-43-0 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AF01015-1mg
N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
1651-43-0 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AF01015-5mg
N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
1651-43-0 >90%
5mg
$214.00 2024-04-20
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1651-43-0)N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
A1137832
Pureza:99%
Cantidad:1g
Precio ($):551.0